5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14662544
Molecular Formula: C6H6F3N3O2
Molecular Weight: 209.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6F3N3O2 |
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Molecular Weight | 209.13 g/mol |
IUPAC Name | 5-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Standard InChI | InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-10-11(4)3-6(7,8)9/h2H,3H2,1H3 |
Standard InChI Key | VMSARWLYUFTCCK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1CC(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is C₇H₇F₃N₃O₂, with a molecular weight of 222.15 g/mol. The pyrazole core adopts a planar structure, with substituents influencing electronic distribution and intermolecular interactions. Key features include:
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Trifluoroethyl group (CF₃CH₂): Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
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Nitro group (NO₂): Enhances electrophilicity, facilitating interactions with biological targets such as enzymes or receptors .
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Methyl group (CH₃): Provides steric bulk, potentially affecting regioselectivity in synthetic reactions .
A comparison with related compounds highlights structural nuances (Table 1):
Table 1: Structural comparison of nitro-substituted pyrazole derivatives.
Synthesis and Regioselective Formation
The synthesis of 5-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole likely involves a multi-step protocol, drawing from methodologies used for analogous compounds :
Cyclocondensation of Enones with Hydrazines
Trichloromethyl enones serve as precursors for pyrazole rings, reacting with hydrazines under reflux conditions. For example, arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers . In this case, 2,2,2-trifluoroethylhydrazine would react with a methyl-substituted enone to form the pyrazole core.
Nitration and Functionalization
Post-cyclization nitration introduces the nitro group at the 4-position. Nitrating agents like nitric acid or acetyl nitrate are employed under controlled conditions to avoid over-nitration. The trifluoroethyl group’s electron-withdrawing nature directs nitration to the para position relative to the methyl group .
Key Reaction Parameters
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Solvent: Methanol or chloroform for cyclocondensation; sulfuric acid for nitration .
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Temperature: Reflux (~60–80°C) for cyclization; 0–5°C for nitration to prevent side reactions .
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Yield Optimization: Excess hydrazine (2.0 equivalents) ensures complete conversion, as seen in analogous syntheses .
Physicochemical Properties
The compound’s properties are influenced by its substituents:
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the nitro and trifluoroethyl groups; limited solubility in water .
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Melting Point: Estimated 120–140°C, based on analogs like methyl 5-methyl-1-(trifluoroethyl)-pyrazole-4-carboxylate (mp 222.16 g/mol) .
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Stability: Stable under ambient conditions but may decompose under strong acidic/basic conditions or at high temperatures .
Biological Activities and Applications
While direct bioactivity data for this compound are scarce, structurally related pyrazoles exhibit diverse pharmacological effects:
Anticancer Activity
Trifluoroethyl-pyrazoles interfere with kinase signaling pathways. Methyl-substituted derivatives demonstrate IC₅₀ values of <10 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Agrochemistry
Nitro-pyrazoles act as herbicides by inhibiting plant acetolactate synthase (ALS). The trifluoroethyl group enhances soil persistence, reducing application frequency .
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